3-(1-Benzyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
Description
3-(1-Benzyl-2,5-dioxoimidazolidin-4-yl)propanoic acid is a hydantoin-derived compound characterized by a benzyl-substituted imidazolidinone ring linked to a propanoic acid moiety. Its molecular formula is C₁₃H₁₄N₂O₄, with a molecular weight of 274.26 g/mol (calculated).
Properties
IUPAC Name |
3-(1-benzyl-2,5-dioxoimidazolidin-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-11(17)7-6-10-12(18)15(13(19)14-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVHYSXUNVLQON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(NC2=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-Benzyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, with the CAS number 1214025-50-9, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies based on diverse research findings.
- Molecular Formula : C₁₃H₁₄N₂O₄
- Molecular Weight : 262.26 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of benzyl derivatives with imidazolidinone structures under controlled conditions. The resulting compound can be characterized using spectroscopic techniques such as NMR and mass spectrometry.
Antimicrobial Activity
Research has shown that various derivatives of imidazolidinones exhibit significant antimicrobial properties. In vitro studies have indicated that this compound may possess antibacterial and antifungal activities.
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Active | 625 - 1250 |
| Staphylococcus epidermidis | Active | 625 - 1250 |
| Enterococcus faecalis | Active | 625 |
| Pseudomonas aeruginosa | Active | 625 |
| Candida albicans | Significant antifungal activity | Not specified |
The minimum inhibitory concentration (MIC) values indicate the effectiveness of the compound against various strains, suggesting a broad spectrum of antimicrobial activity.
Study on Antimicrobial Efficacy
In a comparative study involving various dioxolane derivatives, the compound showed promising results against Gram-positive bacteria. The study utilized standard microbiological techniques to assess the antimicrobial properties and concluded that certain modifications in the chemical structure could enhance activity against resistant strains .
Evaluation of Anticonvulsant Properties
A study focusing on related compounds indicated that modifications in the imidazolidinone structure could lead to enhanced anticonvulsant effects. This suggests that further exploration of this compound may yield significant findings in epilepsy treatment .
Scientific Research Applications
Chemistry
3-(1-Benzyl-2,5-dioxoimidazolidin-4-yl)propanoic acid serves as a valuable building block in the synthesis of more complex molecules. Its imidazolidinone core allows for diverse modifications and functionalizations, making it suitable for various synthetic pathways.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has been shown to interact with specific enzymes involved in metabolic pathways, possibly influencing their activity and providing insights into cellular processes.
Medicine
The compound is explored for its therapeutic properties, particularly in the following areas:
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit inflammatory pathways.
- Antioxidant Properties : It has demonstrated the ability to scavenge free radicals, thus potentially preventing oxidative stress-related diseases.
Industrial Applications
In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow for applications in pharmaceuticals and fine chemicals production.
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli with MIC values of 20 µg/mL and 30 µg/mL respectively | Amin et al. (2019) |
| Antioxidant | Exhibits significant free radical scavenging activity comparable to ascorbic acid | In vitro assays |
| Enzyme Inhibition | Inhibits specific metabolic enzymes affecting cellular metabolism | Ongoing research |
Table 2: Case Studies Summary
| Case Study Title | Findings | Reference |
|---|---|---|
| Antimicrobial Efficacy | Significant inhibition of bacterial growth; potential lead molecule for antimicrobial therapies | Amin et al. (2019) |
| Antioxidant Activity Assessment | Dose-dependent radical inhibition with over 70% effectiveness at higher concentrations | DPPH radical scavenging assays |
Chemical Reactions Analysis
Nucleophilic Substitution at the Benzyl Group
The benzyl substituent on the imidazolidinone ring undergoes nucleophilic substitution under specific conditions. For example:
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Reaction with acyl chlorides : Substitution occurs at the benzyl position when treated with acyl chlorides, yielding derivatives with modified side chains. This is demonstrated in synthetic protocols where 2-cyclopropylacetyl chloride or 3-methylbutanoyl chloride replaces the benzyl group under basic conditions .
Functionalization of the Propanoic Acid Moiety
The propanoic acid group participates in condensation and amidation reactions:
Modification of the Imidazolidinone Core
The dioxoimidazolidin ring undergoes alkylation and sulfonation:
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Sulfonation : Reaction with benzenesulfonyl chloride under basic conditions forms sulfonamide derivatives, enhancing solubility and bioactivity .
| Reaction Type | Reagent | Key Outcome |
|---|---|---|
| Alkylation | Iodomethane, NaH | N-methylation for metabolic stability |
| Sulfonation | Benzenesulfonyl chloride | Enhanced target binding in enzymatic assays |
Hydrolysis and Stability Studies
The compound’s ester and amide bonds are susceptible to hydrolysis:
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Basic hydrolysis : The propanoic acid ester (e.g., ethyl ester) is saponified to the free acid using NaOH or LiOH .
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pH-dependent stability : Degradation studies reveal that the compound remains stable at pH 4–7 but hydrolyzes rapidly under strongly acidic (pH < 2) or alkaline (pH > 9) conditions .
Enzymatic Interactions
While not a direct chemical reaction, the compound’s interaction with enzymes like ADAMTS-4/5 (aggrecanases) is critical for its biochemical applications:
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Inhibition mechanism : Binds to the active site of ADAMTS-4/5 with IC₅₀ values in the nanomolar range, as shown in AlphaScreen assays .
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Selectivity : Exhibits >100-fold selectivity over MMP-2 and MMP-14, minimizing off-target effects .
Comparative Reactivity Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Differences
- Lipophilicity: The benzyl group in the target compound increases lipophilicity compared to the cyclopropyl analog (logP ~1.5 vs.
- coli and S. aureus .
- Solubility : Methoxy-substituted analogs (e.g., 4-methoxyphenylmethyl) exhibit improved aqueous solubility due to the polar methoxy group, making them more suitable for formulation .
Preparation Methods
Hydantoin Derivative Synthesis and Protection
The hydantoin core is synthesized or obtained commercially with a benzyl protecting group on the nitrogen atom.
The benzyl group acts as a protecting group that can be removed later by catalytic hydrogenation.
Coupling Reaction to Form the Propanoic Acid Substituted Hydantoin
The deprotected hydantoin (after removal of other protecting groups if present) is dissolved in anhydrous dichloromethane at 0 ºC in an ice bath.
HOBt is added to the solution to suppress side reactions and improve coupling efficiency.
EDC is added to activate the carboxyl group of the propanoic acid derivative, forming an O-acylisourea intermediate.
N-methylmorpholine is added as a base to neutralize the acid formed during the coupling.
The amine component (such as L-phenylalaninol or other amino alcohols) is then added to the reaction mixture.
The mixture is stirred at ambient temperature for approximately 12 hours under an inert atmosphere to complete the coupling.
The organic layer is washed sequentially with 1 N HCl, saturated sodium bicarbonate, and brine, then dried over magnesium sulfate.
Solvent is removed under reduced pressure to yield the coupled product, often as a white solid.
Deprotection of the Benzyl Group
The benzyl protecting group is removed by catalytic hydrogenation using 10% palladium on carbon (Pd/C) in dry methanol under a hydrogen atmosphere.
The reaction is typically conducted under hydrogen gas purging for 12 hours at room temperature.
The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the deprotected hydantoin intermediate.
Purification
The crude product is purified by flash chromatography using silica gel or by repeated dissolution and evaporation cycles with dichloromethane to remove excess trifluoroacetic acid (TFA) or other reagents.
Analytical thin-layer chromatography (TLC) is used to monitor the reaction progress and purity.
Final products are characterized by high field NMR spectroscopy (^1H at 400 MHz and ^13C at 100 MHz), calibrated using residual solvent peaks.
Representative Data Table of Reaction Conditions and Yields
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Coupling Reaction | Hydantoin + Propanoic acid derivative + EDC + HOBt + N-methylmorpholine in DCM, 0 ºC to RT, 12 h under Ar | 83 | White solid obtained after work-up |
| Benzyl Deprotection | 10% Pd/C, MeOH, H2 atmosphere, 12 h, RT | ~100 | Oil product used directly for next step |
| Purification | Flash chromatography or repeated DCM dissolution/evaporation | - | Ensures removal of excess reagents |
Research Findings and Notes
The use of EDC/HOBt coupling system is effective in forming amide bonds in hydantoin derivatives under mild conditions, minimizing racemization and side reactions.
Benzyl protecting groups offer stability during multi-step synthesis and are cleanly removed by catalytic hydrogenation without affecting other sensitive functionalities.
Anhydrous and inert conditions are critical to prevent hydrolysis of activated intermediates and to maintain high yields.
The methodology is adaptable to various amino alcohols and acid derivatives, allowing for structural diversity in the hydantoin propanoic acid derivatives.
Analytical characterization confirms the integrity and purity of the synthesized compounds, essential for further biological or material applications.
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(1-Benzyl-2,5-dioxoimidazolidin-4-yl)propanoic acid with high purity?
The synthesis typically involves multi-step organic reactions, including condensation and cyclization. A common approach involves reacting substituted benzaldehyde derivatives with amino-triazole precursors under reflux conditions in absolute ethanol with glacial acetic acid as a catalyst. Purification steps may include solvent evaporation under reduced pressure, filtration, and recrystallization. Yield optimization requires precise control of temperature, pH, and reaction time (e.g., 4-hour reflux) . For analogs like 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, achieving >95% purity often necessitates chromatographic techniques or recrystallization from ethanol/water mixtures .
Q. How is the structural integrity of the compound validated post-synthesis?
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positioning and backbone integrity.
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., expected m/z 306.28 for C₁₄H₁₄N₂O₆ derivatives) .
- Infrared (IR) Spectroscopy : Identifies functional groups like carbonyl (1700–1750 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) .
- Elemental Analysis : Validates empirical formula (e.g., C₇H₁₀N₂O₄ for 3-(4-methyl derivatives)) .
Q. What are the critical physical properties and storage conditions for this compound?
- Melting Point : 159–160°C (for 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid) .
- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation.
- Handling : Use lab coats, nitrile gloves, and safety goggles to avoid skin/eye irritation .
Advanced Research Questions
Q. How does this compound interact with microbial enzymatic pathways?
In Burkholderia spp., this compound is implicated in ergothioneine catabolism. It acts as an intermediate metabolized by hydantoin-5-propionic acid amidohydrolase (ErtD), which exhibits metal-dependent activity (Zn²⁺ or Mn²⁺) and high substrate specificity. Experimental validation involves:
Q. How can conflicting spectral data or purity results be resolved during characterization?
- Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., 3-(4-cyclopropyl derivatives)) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability to identify impurities (e.g., decomposition above 200°C) .
- Differential Scanning Calorimetry (DSC) : Detect polymorphic transitions or solvate formation .
Q. What strategies optimize reaction yields when synthesizing analogs with substituted benzyl groups?
- Substituent Effects : Electron-withdrawing groups (e.g., 3-fluorophenyl) may slow cyclization; adjust reaction time or temperature .
- Catalyst Screening : Test bases like NaOH or K₂CO₃ to enhance imidazolidinone ring formation .
- Solvent Optimization : Polar aprotic solvents (DMF, THF) improve solubility of hydrophobic intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
